N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a thioether-linked 2-(thiazol-2-ylamino)acetamide group and a furan-2-carboxamide moiety. The 1,3,4-oxadiazole ring is known for its metabolic stability and role in enhancing pharmacological activities, such as antimicrobial and anticancer effects . The thiazole moiety contributes to hydrogen bonding and metal coordination, while the furan carboxamide may influence solubility and target affinity .
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S2/c19-9(16-12-14-3-5-23-12)7-24-13-18-17-10(22-13)6-15-11(20)8-2-1-4-21-8/h1-5H,6-7H2,(H,15,20)(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSYXQNIZKOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with thiazole and oxadiazole rings have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. Therefore, it’s plausible that this compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
LMM5 and LMM11 ()
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. Comparison: Both lack the thiazol-2-ylamino-thioethyl substituent but share the oxadiazole scaffold. LMM11 includes a furan-2-yl group, similar to the target compound’s furan carboxamide. These compounds demonstrated antifungal activity, suggesting that oxadiazole derivatives with heterocyclic substituents (e.g., furan) may enhance antifungal properties .
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide ()
- Structure: Differs by substituting the thiazol-2-ylamino group with a 4-ethoxyphenylamino group.
- Properties: Molecular weight = 402.42 g/mol, pKa = 11.85 (predicted), density = 1.40 g/cm³.
Analogues with Thiazole and Furan Motifs
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
- Structure : Replaces the oxadiazole-thioethyl chain with a simpler thiazole-acetamide group.
Indole-Based Oxadiazole-Thiazole Derivatives ()
- Example: 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide. Comparison: Incorporates an indole group instead of furan, which may enhance anticancer activity via intercalation or kinase inhibition.
Physicochemical and Pharmacological Data Table
Key Research Findings and Implications
Anticancer Potential: Indole-oxadiazole-thiazole hybrids () highlight the role of thiazole in anticancer activity, implying the target compound’s thiazol-2-ylamino group may enhance cytotoxicity .
Solubility and Bioavailability : The ethoxyphenyl analogue () has a predicted pKa of 11.85, indicating basicity that could influence solubility. The target compound’s thiazole ring may offer better aqueous solubility than aromatic substituents .
Q & A
Q. Table 2: Representative Biological Activity Data
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| SRB assay | MCF-7 | 8.2 µM | |
| Broth microdilution | E. coli | 32 µg/mL |
Computational and Structural Analysis
Q. Which computational methods predict target binding affinity and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates interactions with EGFR or topoisomerase II (binding energy < -8 kcal/mol indicates strong affinity) .
- DFT Calculations : B3LYP/6-31G* models predict HOMO/LUMO gaps (~4.5 eV) for redox stability .
- ADMET Prediction : SwissADME estimates logP (~2.1) and BBB permeability for CNS activity .
Advanced Synthesis Challenges
Q. How do halogen substitutions (e.g., Br, Cl) alter the compound’s pharmacokinetics?
- Methodological Answer :
- Lipophilicity : Bromine increases logP (e.g., from 2.1 to 2.8), enhancing membrane permeability .
- Metabolic Stability : Chlorine reduces CYP450-mediated oxidation, prolonging half-life .
- Crystallinity : Halogens enhance π-stacking, improving solubility in DMSO .
Q. What methodologies distinguish direct pharmacological effects from non-specific cytotoxicity?
- Methodological Answer :
- Selectivity Index (SI) : SI = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells); SI > 3 indicates specificity .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms programmed cell death .
- ROS Detection : DCFH-DA assay quantifies reactive oxygen species (ROS) to rule out oxidative stress mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
